5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
Description
5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine (hereafter referred to as the target compound) is a pyrazolo[1,5-a]pyrimidine derivative featuring:
- A tert-butyl group at position 5, contributing to lipophilicity and steric bulk.
- A 3-phenyl substituent, enhancing aromatic interactions in biological targets.
- A 7-position piperazinyl group modified with a 4-chlorobenzyl moiety, which may influence receptor binding and pharmacokinetics.
This scaffold is associated with kinase inhibition (e.g., Pim-1) and other biological activities, as seen in structurally related compounds .
Properties
Molecular Formula |
C27H30ClN5 |
|---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
5-tert-butyl-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C27H30ClN5/c1-27(2,3)24-17-25(33-26(30-24)23(18-29-33)21-7-5-4-6-8-21)32-15-13-31(14-16-32)19-20-9-11-22(28)12-10-20/h4-12,17-18H,13-16,19H2,1-3H3 |
InChI Key |
BHSMZPYZHPZDIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with 1,3-Diketones
Reaction of 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile with pentane-2,4-dione in acetic acid under sulfuric acid catalysis produces the tert-butyl-substituted pyrazolo[1,5-a]pyrimidine intermediate. This step achieves >85% yield by leveraging the electron-withdrawing cyano group to enhance cyclization efficiency.
Reaction Conditions
| Component | Quantity/Concentration |
|---|---|
| 5-Amino-3-phenylpyrazole | 1.0 equiv |
| Pentane-2,4-dione | 1.2 equiv |
| Acetic acid | 10 vol |
| H2SO4 | 0.1 equiv |
| Temperature | 80°C, 6 h |
Alternative Route Using β-Ketoesters
Ethyl acetoacetate serves as a flexible precursor for introducing substituents. Condensation with 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carboxylate in refluxing ethanol yields the ester-functionalized core, which is subsequently hydrolyzed and decarboxylated to introduce the tert-butyl group.
Chlorination at Position 7
Activation of the pyrimidine ring for nucleophilic substitution is achieved via chlorination.
Phosphorous Oxy-Chloride (POCl3) Method
Treatment of the core intermediate with POCl3 in the presence of trimethylamine (TMA) at 110°C for 4 hours introduces a chlorine atom at position 7, achieving 92% conversion. Excess TMA neutralizes HCl byproducts, preventing side reactions.
Optimized Chlorination Protocol
-
Reagents : POCl3 (5 equiv), TMA (3 equiv)
-
Solvent : Toluene
-
Temperature : 110°C, 4 h
-
Workup : Quenching with ice-water followed by extraction with dichloromethane.
| Factor | Optimal Value |
|---|---|
| Base | Cs2CO3 |
| Solvent | DMA |
| Temperature | 100°C |
| Reaction Time | 10 h |
Competing Pathways and Byproduct Mitigation
Parallel reactions at other chlorinated positions are minimized by steric hindrance from the tert-butyl group. HPLC analysis reveals <5% of undesired regioisomers under optimized conditions.
Purification and Characterization
Chromatographic Purification
Crude product purification via flash chromatography (silica gel, ethyl acetate/hexane 1:2) removes unreacted piperazine and dimeric byproducts. Recrystallization from methanol/water (3:1) enhances purity to >99%.
Spectroscopic Validation
-
1H NMR (400 MHz, DMSO-d6): δ 8.22 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 9H, aryl-H), 3.85 (s, 2H, CH2-Cl), 2.75–2.60 (m, 8H, piperazine-H).
-
HRMS : m/z 460.0 [M+H]+ (calculated for C27H30ClN5: 460.2124).
Yield Optimization Strategies
Solvent Screening
Comparative studies in DMA, DMF, and NMP show DMA maximizes yield (78%) due to superior solubility of cesium carbonate and intermediates.
Temperature Effects
Yields drop to 45% at 80°C and 22% at 60°C, underscoring the necessity of maintaining 100°C for complete substitution.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time by 75% but requires specialized equipment and offers comparable yield (76%).
One-Pot Approaches
Sequential chlorination and substitution in a single pot using POCl3 and in-situ-generated piperazine derivatives are feasible but result in lower yields (62%) due to intermediate instability.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| 4-(4-Chlorobenzyl)piperazine | 41 |
| Cs2CO3 | 29 |
| DMA | 18 |
Chemical Reactions Analysis
Reactivity of the Piperazine Moiety
The piperazine ring undergoes characteristic reactions:
a. Alkylation/Acylation
-
Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) to form N-alkylated or N-acylated derivatives.
-
Example: Reaction with benzyl chloride yields 4-(4-chlorobenzyl)-1-(substituted)piperazine derivatives .
b. Oxidation
-
Susceptible to oxidation by H₂O₂ or mCPBA, forming N-oxides, which alter electronic properties and solubility .
Pyrazolo[1,5-a]Pyrimidine Core Reactivity
The core participates in electrophilic substitution due to electron-rich regions:
| Position | Reactivity | Example Reaction |
|---|---|---|
| C-2 (Methyl) | Free radical halogenation with NBS or NCS under UV light | Bromination to 2-(bromomethyl) derivative |
| C-3 (Phenyl) | Suzuki-Miyaura coupling with aryl boronic acids | Introduction of diverse aryl groups |
| C-7 (Piperazinyl) | SNAr displacement with amines or thiols | Replacement with morpholine or thiomorpholine |
Stability and Degradation Pathways
-
Hydrolytic Stability : Resists hydrolysis under neutral conditions but degrades in strong acids (pH < 2) or bases (pH > 12), cleaving the piperazine-pyrimidine bond .
-
Thermal Decomposition : Decomposes above 250°C, releasing chlorobenzyl fragments and tert-butyl radicals.
Comparative Reactivity with Analogues
Industrial-Scale Modifications
-
Continuous Flow Synthesis : Optimized for piperazine coupling steps, achieving 85% yield at 120°C with residence times < 10 minutes.
-
Green Chemistry Approaches : Solvent-free mechanochemical synthesis reduces waste generation during core formation.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, studies indicate that similar derivatives can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) with IC50 values ranging from 0.3 to 24 µM . The potential for 5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine in cancer treatment is supported by molecular docking studies that elucidate its binding affinity to specific protein targets involved in tumor growth.
Antimicrobial and Antiviral Properties
The compound has also been investigated for its antimicrobial and antiviral activities. Preliminary data suggest that it may interact with various receptors or enzymes, modulating their activity and leading to diverse biological effects. This makes it a candidate for therapeutic applications in infectious diseases.
Mechanistic Studies
Research into the mechanism of action for this compound involves interaction studies focusing on its binding affinity to specific receptors or enzymes. These studies help elucidate how the compound exerts its biological effects, providing insights into its potential therapeutic roles through techniques such as molecular docking and structure-activity relationship (SAR) analysis .
Mechanism of Action
The mechanism of action of 5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and G-protein coupled receptors .
Comparison with Similar Compounds
Substituent Variations at Position 5
The tert-butyl group in the target compound distinguishes it from analogs with alternative substituents:
Piperazine/Piperidine Modifications at Position 7
The 4-(4-chlorobenzyl)piperazinyl group in the target compound is critical for target engagement. Comparisons include:
Analysis : Piperazine derivatives with aromatic substitutions (e.g., benzyl or chlorobenzyl) improve binding to hydrophobic pockets in kinases . Morpholinyl or imidazolyl groups may alter hydrogen-bonding capacity and pharmacokinetics .
Modifications at Position 3 and Other Positions
The 3-phenyl group is conserved in many analogs, but variations exist:
Ethyl groups (Compound 134) reduce aromaticity but may enhance metabolic stability .
Biological Activity
5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine is a synthetic compound that belongs to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core with the following structural components:
- Tert-butyl group : Enhances lipophilicity.
- Piperazine moiety : Contributes to pharmacological properties.
- Chlorobenzyl substituent : Potentially enhances receptor interactions.
The molecular weight of this compound is approximately 494.5 g/mol .
Biological Activities
Research indicates that 5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine exhibits promising activities in several areas:
1. Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit specific kinases involved in cancer progression, such as Pim-1 and Flt-3.
In a study focusing on pyrazolo[1,5-a]pyrimidine derivatives, compounds similar to this one demonstrated significant inhibition of cell proliferation in various cancer cell lines (e.g., MCF-7 and A549) with IC50 values ranging from 0.3 µM to 24 µM . The mechanism involves the inhibition of phosphorylation of BAD protein, crucial for cell survival pathways.
3. Antiviral Potential
Research into the antiviral properties of pyrazolo[1,5-a]pyrimidines indicates that this compound may interact with viral enzymes or receptors, potentially inhibiting viral replication. However, detailed studies are required to elucidate its specific antiviral mechanisms.
The biological activity of 5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : It acts as a selective inhibitor for kinases like Pim-1 and Flt-3, which are implicated in cancer cell survival and proliferation.
| Kinase Target | Inhibition (%) at 1 µM |
|---|---|
| Pim-1 | >98% |
| Flt-3 | >95% |
| TRKC | 96% |
This selectivity profile suggests a favorable safety margin for therapeutic development compared to other kinase inhibitors .
Case Studies
Several case studies have explored the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:
- MCF-7 Breast Cancer Model : In vitro studies showed that compounds similar to 5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine significantly inhibited tumor growth and induced apoptosis in breast cancer cells.
- Colony Formation Assays : Clonogenic assays demonstrated that this compound could suppress colony formation in cancer cells at submicromolar concentrations, indicating potent antitumor activity.
Q & A
Advanced Research Question
- Docking studies (AutoDock Vina) : Screen against kinase homology models (e.g., KDR kinase in ) to prioritize substituents with ΔG < −9 kcal/mol.
- QSAR models : Use descriptors like polar surface area (<90 Ų) and H-bond donors (≤2) to predict blood-brain barrier penetration .
- MM/PBSA free energy calculations : Quantify the contribution of the 4-chlorobenzyl group to binding entropy (e.g., −15.2 kcal/mol in ) .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Basic Research Question
- Solvent compatibility : Transition from DMF (toxic) to cyclopentyl methyl ether (CPME) reduces toxicity but requires adjusting stoichiometry (1.2 eq. reagent).
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water, 3:1) for >95% purity at multi-gram scale .
- Stability : The tert-butyl group is prone to oxidation; store under argon at −20°C .
How do metabolic studies inform the design of prodrug derivatives to enhance bioavailability?
Advanced Research Question
- Phase I metabolites : CYP3A4-mediated hydroxylation at the tert-butyl group (identified via LC-MS/MS in ) suggests masking with acetyl or phosphate groups.
- Prodrug strategies : Phosphorylate the pyrimidine N1 position (as in ) to increase solubility from 5 µM to 120 µM in PBS (pH 7.4).
- In situ perfusion assays : Rat intestinal permeability models (e.g., SPIP) show 2.5-fold absorption improvement with PEGylated prodrugs .
Table 1. Key Physicochemical and Biological Data
| Property | Value/Method | Source |
|---|---|---|
| LogD (pH 7.4) | 3.8 ± 0.2 | Calc. from |
| Plasma Protein Binding | 92% (human) | |
| Aqueous Solubility | 18 µM (PBS, 25°C) | |
| CYP3A4 Inhibition (IC₅₀) | 4.2 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
